Ethyl 3-iodobenzoate
Overview
Description
Ethyl 3-iodobenzoate is a halogenated aromatic ester with the molecular formula C9H9IO2 and a molecular weight of 276.07 g/mol . It is characterized by the presence of an iodine atom attached to the benzene ring, making it a valuable intermediate in organic synthesis. This compound is commonly used in the preparation of various pharmaceuticals and agrochemicals due to its reactivity and versatility.
Mechanism of Action
Target of Action
Ethyl 3-iodobenzoate is a halogenated aromatic ester
Mode of Action
It’s known that it can react with i-prmgbr in thf to afford arylzinc bromide . This suggests that it may interact with its targets through nucleophilic substitution reactions, where the iodine atom acts as a leaving group.
Biochemical Pathways
The formation of arylzinc bromide suggests that it may be involved in organometallic chemistry and could potentially influence pathways where these compounds play a role .
Result of Action
Its ability to form arylzinc bromide suggests that it could potentially influence the function of biological molecules that interact with these organometallic compounds .
Biochemical Analysis
Biochemical Properties
Ethyl 3-iodobenzoate plays a significant role in biochemical reactions, particularly in the synthesis of arylzinc bromide and functionalized arylmagnesium compounds . It interacts with enzymes such as i-PrMgBr and ZnBr2, facilitating the formation of these compounds. The nature of these interactions involves the halogenated aromatic ester reacting with the enzymes to produce the desired products.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the respiratory system, causing irritation . The compound’s impact on cell function includes altering cell signaling pathways and gene expression, which can lead to changes in cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the specific biochemical reaction. The compound’s molecular interactions include binding to specific enzymes, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to altered cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to toxic or adverse effects. Studies have indicated threshold effects, where the compound’s impact becomes significant beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s role in these pathways is essential for understanding its overall biochemical impact .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
This compound’s subcellular localization is directed by targeting signals and post-translational modifications. These factors guide the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its localization is crucial for comprehending its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of ethyl benzoate. This process typically uses iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, to introduce the iodine atom into the benzene ring. The reaction is carried out under controlled conditions to ensure the selective formation of the 3-iodo derivative .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of substituted benzoates.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are used along with bases like potassium carbonate or cesium carbonate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran at low temperatures.
Major Products Formed:
Substitution Reactions: Substituted benzoates with various functional groups, such as amines, thiols, or ethers.
Coupling Reactions: Biaryl compounds with diverse substituents on the aromatic rings.
Reduction Reactions: Ethyl benzoate or other reduced derivatives.
Scientific Research Applications
Ethyl 3-iodobenzoate has numerous applications in scientific research, including:
Comparison with Similar Compounds
Ethyl 3-iodobenzoate can be compared with other halogenated benzoates, such as:
Ethyl 4-iodobenzoate: Similar in structure but with the iodine atom at the para position.
Mthis compound: The methyl ester analog, which has slightly different physical and chemical properties due to the shorter alkyl chain.
Ethyl 3-bromobenzoate: The brominated analog, which is less reactive than the iodinated compound but still useful in various synthetic applications.
This compound is unique due to its high reactivity and versatility in forming a wide range of substituted benzoates and biaryl compounds, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 3-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGCXCWRMMXDAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207044 | |
Record name | Ethyl 3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58313-23-8 | |
Record name | Ethyl 3-iodobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058313238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-iodobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the common application of Ethyl 3-iodobenzoate in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis. For example, it can be reacted with hydrazine hydrate to produce 3-iodobenzoylhydrazine [, ]. This compound can further react with various aldehydes to yield hydrazones, which can then be cyclized to form 3-N-propanoyl-2-aryl-5-(3-iodophenyl)-1,3,4-oxadiazolines [].
Q2: What spectroscopic data is available for confirming the structure of compounds derived from this compound?
A2: Infrared (IR) spectroscopy plays a crucial role in structural confirmation. For instance, the formation of 3-N-propanoyl-2-aryl-5-(3-iodophenyl)-1,3,4-oxadiazolines from this compound derivatives is confirmed by analyzing their characteristic IR absorption bands [].
Q3: Can you describe a specific structural feature of a compound derived from this compound?
A3: In the compound 2-(Tritylsulfanyl)this compound, derived from this compound, the triphenylmethyl group attached to the sulfur atom exhibits a slightly flattened geometry around its methine carbon. This structural detail was revealed through crystallographic analysis [].
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